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molecular formula C12H10O4 B8281527 Methyl 5-acetylbenzofuran-2-carboxylate

Methyl 5-acetylbenzofuran-2-carboxylate

Cat. No. B8281527
M. Wt: 218.20 g/mol
InChI Key: SGIGHACHMQIHCN-UHFFFAOYSA-N
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Patent
US07314877B2

Procedure details

5-Acetyl-2-methoxycarbonyl-1-benzofuran [Ramachandra P. K., Cheng T., Horton W. T., J. Org. Chem. 28 2744 (1963)] (795 mg, 3.64 mmol) was dissolved in methanol (7 mL), and 20% sodium hydroxide (7 mL) was added to the solution. The mixture was stirred for one hour at 60° C., followed by concentrating under reduced pressure. Subsequently, the reaction mixture was acidified with hydrochloric acid. The formed precipitates were collected through filtration, washed with water and dried, to thereby yield 667 mg of a carboxylic acid product. The product was heated with quinoline (3.3 g) and copper powder (133 mg) at 200° C. for six hours in a nitrogen atmosphere. After cooling, the mixture was dissolved in ethyl acetate, followed by washing sequentially with diluted hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated brine. The mixture was dried over sodium sulfate anhydrate, and the solvent was removed through distillation, to thereby yield 517 mg of the title compound as a blackish brown powder (88.7%).
Quantity
795 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][C:10](C(OC)=O)=[CH:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2].[OH-].[Na+]>CO>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[O:11][CH:10]=[CH:9][C:8]=2[CH:16]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
795 mg
Type
reactant
Smiles
C(C)(=O)C=1C=CC2=C(C=C(O2)C(=O)OC)C1
Name
Quantity
7 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for one hour at 60° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
by concentrating under reduced pressure
CUSTOM
Type
CUSTOM
Details
The formed precipitates
FILTRATION
Type
FILTRATION
Details
were collected through filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
TEMPERATURE
Type
TEMPERATURE
Details
The product was heated with quinoline (3.3 g) and copper powder (133 mg) at 200° C. for six hours in a nitrogen atmosphere
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in ethyl acetate
WASH
Type
WASH
Details
by washing sequentially with diluted hydrochloric acid, saturated aqueous sodium bicarbonate, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over sodium sulfate anhydrate
CUSTOM
Type
CUSTOM
Details
the solvent was removed through distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C)(=O)C=1C=CC2=C(C=CO2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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